Prasterone enanthate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Menopausal Hormone Therapy:

Prasterone enanthate, a combination of prasterone and enanthate, is primarily studied and used in the context of menopausal hormone therapy (MHT). While estradiol valerate is the primary component of MHT in this combination, prasterone enanthate is included for its potential weak androgenic effects.

Potential Benefits:

The specific benefits of prasterone enanthate in MHT are still under investigation. Some research suggests it may provide additional psychotropic benefits beyond those of estradiol alone, potentially improving mood and well-being in women experiencing menopause.

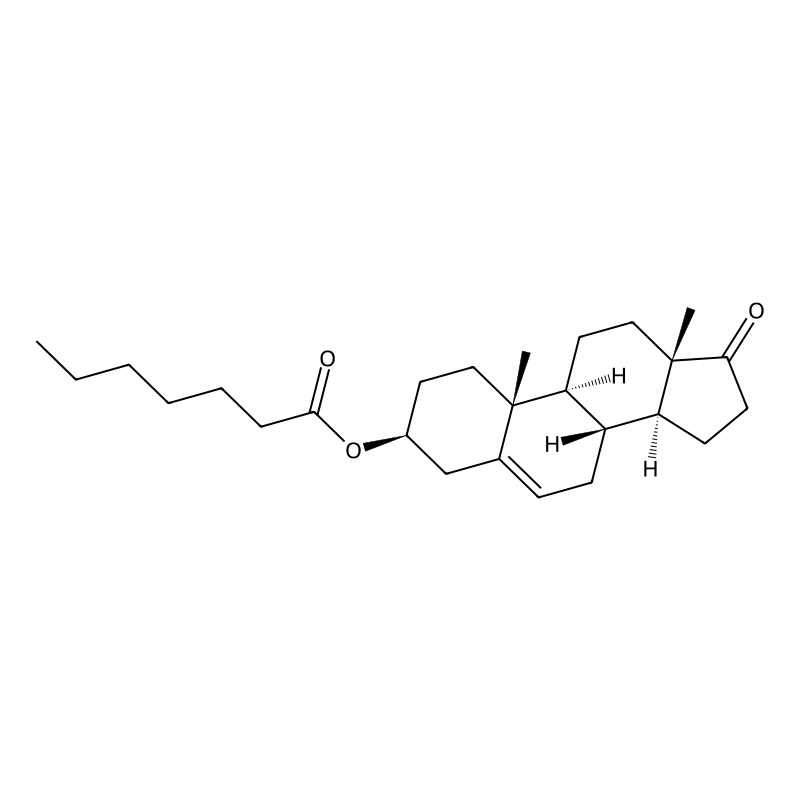

Prasterone enanthate is a synthetic derivative of prasterone, also known as dehydroepiandrosterone. It is classified as a steroid ester and serves as a long-acting prodrug of prasterone. Prasterone itself is a naturally occurring prohormone that can be converted into androgens and estrogens in the body. The compound has a chemical formula of C₄₀H₆₀O₃ and a molar mass of approximately 400.603 g/mol. Prasterone enanthate is primarily administered via intramuscular injection, leading to a prolonged duration of action, with effects lasting around 18 days following administration .

- Due to its hormonal effects, prasterone enanthate can cause a range of side effects, including those associated with estrogens and androgens [].

- Research on the safety profile of prasterone enanthate is ongoing [, ].

Additional Information

- It is important to note that prasterone enanthate is a prescription medication and should only be used under the supervision of a qualified healthcare provider.

- Further research is needed to fully understand the potential benefits and risks of prasterone enanthate.

Upon administration, prasterone enanthate undergoes hydrolysis to release prasterone and heptanoic acid (enanthic acid). This reaction occurs in the tissue depot after intramuscular injection, allowing prasterone to enter systemic circulation. The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline levels approximately 18 days later. The elimination half-life of prasterone enanthate is about 9 days when administered intramuscularly .

Prasterone enanthate exhibits several biological activities due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity allows it to influence a range of physiological processes, including muscle growth, fat distribution, and sexual function. Additionally, prasterone has neurosteroid properties, contributing to mood regulation and cognitive function . Side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes .

The synthesis of prasterone enanthate typically involves the esterification of prasterone with enanthic acid. This process can be achieved through various chemical methods, including:

- Direct Esterification: Reacting prasterone with enanthic acid in the presence of an acid catalyst.

- Activation Method: Using reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of enanthic acid before reaction with prasterone.

These methods yield prasterone enanthate with high purity suitable for pharmaceutical applications .

Prasterone enanthate is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or those experiencing age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced therapeutic effects in women undergoing menopause or hormone replacement therapy. The compound has also been investigated for its potential benefits in improving muscle mass and strength in older adults .

Research on the interactions of prasterone enanthate indicates that it can influence the metabolism of other steroid hormones due to its role as a precursor in steroidogenesis. Enzymatic pathways involved include:

- 3β-Hydroxysteroid Dehydrogenase: Converts prasterone into androstenedione.

- 17β-Hydroxysteroid Dehydrogenase: Further converts androstenedione into testosterone.

These interactions highlight the compound's potential impact on hormonal balance and its therapeutic implications in conditions like hypogonadism or hormonal imbalances .

Prasterone enanthate shares structural characteristics with several other steroid compounds. Below is a comparative overview:

| Compound | Structure | Unique Features |

|---|---|---|

| Prasterone (Dehydroepiandrosterone) | C₁₉H₂₈O₂ | Naturally occurring prohormone; short half-life |

| Testosterone | C₂₁H₃₃O₂ | Primary male sex hormone; higher androgenic activity |

| Androstenedione | C₁₉H₂₄O₂ | Precursor to testosterone; less potent than testosterone |

| Nandrolone | C₂₁H₃₁O₂ | An anabolic steroid; lower androgenic activity |

| Estradiol | C₁₈H₂₄O₂ | Major estrogen; primarily involved in female reproductive health |

Prasterone enanthate is unique due to its extended duration of action compared to its parent compound, prasterone, making it advantageous for therapeutic use where sustained hormone levels are desired .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard